REACTION_CXSMILES
|
[OH:1][OH:2].FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C([O:10][C:11](=O)[C:12]([F:24])([F:23])[C:13]([F:22])([F:21])[C:14]([F:20])([F:19])[C:15]([F:18])([F:17])[F:16])=O>FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(O)=O>[F:19][C:14]([F:20])([C:15]([F:16])([F:17])[F:18])[C:13]([F:21])([F:22])[C:12]([F:24])([F:23])[C:11]([O:1][O:2][C:11](=[O:10])[C:12]([F:23])([F:24])[C:13]([F:21])([F:22])[C:14]([F:19])([F:20])[C:15]([F:18])([F:17])[F:16])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
FC(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(C(=O)OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)=O)(F)F)(F)F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(=O)OOC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)=O)(F)F)(F)F)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |